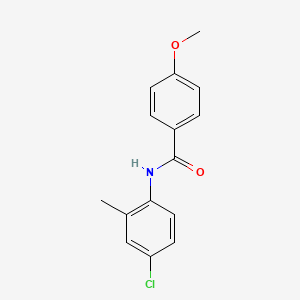

N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

Description

Significance of Substituted Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Substituted benzamide derivatives are of profound importance in modern chemical and biological research, primarily due to their wide spectrum of pharmacological activities. This structural motif is a key component in numerous approved drugs and investigational agents. drugbank.com The versatility of the benzamide scaffold allows for chemical modifications that can fine-tune a molecule's biological activity, leading to applications across various therapeutic areas.

The research into these compounds has revealed a diverse range of biological effects, as highlighted in the table below.

| Biological Activity | Examples of Benzamide Derivatives Studied |

| Antipsychotic | Amisulpride, Sulpiride, Remoxipride drugbank.comnih.govnih.gov |

| Anticancer | Axitinib, Imatinib, Entinostat analogs drugbank.comelsevierpure.comresearchgate.net |

| Antiemetic | Metoclopramide (B1676508), Cisapride (B12094), Bromopride drugbank.com |

| Anti-inflammatory | Parsalmide analogs |

| Antidiabetic | Thiazole-2-yl and pyrazole (B372694) benzamides (Glucokinase activators) nih.gov |

| Antimicrobial | Morpholinobenzamides, Anilides acs.orgnih.gov |

| Anticonvulsant | N-benzylamino cyclohexenone derivatives |

| Enzyme Inhibition | Acetylcholinesterase and Butyrylcholinesterase inhibitors nih.gov |

| Receptor Agonism | Human β3 adrenergic receptor agonists nih.gov |

The significance of these derivatives lies in the concept of structure-activity relationships (SAR), where systematic modifications to the benzamide core lead to optimized potency and selectivity for specific biological targets. acs.orgnih.govacs.orgtandfonline.com Researchers continue to synthesize and evaluate novel benzamide analogs, making it a highly active area in the quest for new therapeutic agents. researcher.life

Overview of the Core Benzamide Scaffold and Substitution Patterns Relevant to N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

The fundamental structure of any benzamide consists of a benzene (B151609) ring linked to a carbonyl group, which is in turn bonded to a nitrogen atom, forming an amide linkage (-CONH-). In N-substituted benzamides like the subject of this article, the nitrogen atom is further bonded to another chemical group, typically an aryl or alkyl substituent.

The structure of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide can be deconstructed into two primary components linked by the amide bridge:

| Structural Component | Chemical Structure | Description |

| 4-Methoxybenzoyl Group | CH₃O-C₆H₄-CO- | This portion is derived from 4-methoxybenzoic acid (p-anisic acid). The methoxy (B1213986) group (-OCH₃) is located at the para-position (position 4) of the benzene ring. As an electron-donating group, it can influence the electronic properties of the amide bond. |

| N-(4-chloro-2-methylphenyl) Group | -NH-C₆H₃(Cl)(CH₃) | This is the N-substituent, derived from 4-chloro-2-methylaniline (B164923). It features a chlorine atom at position 4 and a methyl group at position 2. The chlorine atom is an electron-withdrawing group, while the methyl group is weakly electron-donating. Their positions can create specific steric and electronic environments that affect how the molecule interacts with biological targets. |

Historical Context and Evolution of Research on Related Benzamide Analogs

The exploration of benzamide derivatives in medicine has a rich history. A pivotal moment in their development was the discovery of the antipsychotic properties of substituted benzamides. Sulpiride, developed in the late 1970s, was one of the first compounds in this class to see clinical use for psychiatric conditions. nih.govresearchgate.net These early compounds were found to be selective antagonists of the dopamine (B1211576) D2 receptor. nih.gov

This initial discovery spurred decades of research, leading to the development of more refined analogs like amisulpride. nih.gov The evolution of this research demonstrated that subtle structural modifications could lead to significant changes in pharmacological profiles. For example, researchers found that low doses of certain benzamides could preferentially block presynaptic dopamine autoreceptors, leading to a pro-dopaminergic effect useful in treating depression, while higher doses blocked postsynaptic receptors, resulting in an antipsychotic effect. nih.gov

Over time, the scope of benzamide research expanded dramatically beyond neuroscience. Inspired by the versatility of the scaffold, chemists began incorporating it into designs for a vast array of therapeutic targets. This led to the discovery of benzamides as kinase inhibitors for cancer treatment (e.g., Imatinib, Axitinib), antiemetics (e.g., Metoclopramide), and agents for cardiovascular and metabolic diseases. drugbank.comnih.gov The progression from simple substituted benzamides to complex, multifunctional molecules illustrates a key theme in medicinal chemistry: the evolution of a privileged scaffold through iterative design, synthesis, and biological evaluation. copbela.org

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSPVEMEGSKNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide

Established Synthetic Routes for the N-(4-chloro-2-methylphenyl)-4-methoxybenzamide Core

The formation of the central amide linkage in N-(4-chloro-2-methylphenyl)-4-methoxybenzamide is typically achieved through amidation or peptide coupling reactions. These methods involve the activation of the carboxylic acid group of 4-methoxybenzoic acid to facilitate nucleophilic attack by the amino group of 4-chloro-2-methylaniline (B164923).

Amidation and Peptide Coupling Reaction Strategies (e.g., carbodiimide, HATU-mediated coupling)

Carbodiimide-Mediated Coupling:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for the formation of amide bonds. In a synthesis analogous to that of similar benzamides, 4-methoxybenzoic acid would be treated with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 4-chloro-2-methylaniline to yield the desired product, N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, with dicyclohexylurea (DCU) as a byproduct. To enhance the efficiency of the reaction and minimize side reactions like racemization (if chiral precursors were used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and subsequently reacts with the amine. nih.govnih.gov

HATU-Mediated Coupling:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that can be effectively utilized for the synthesis of benzamides. The mechanism of HATU involves the activation of the carboxylic acid, 4-methoxybenzoic acid, to form an active ester. This is followed by the reaction with 4-chloro-2-methylaniline. HATU is known for its high coupling efficiency, even with sterically hindered amines and acids, and for minimizing racemization. evitachem.com

Precursor Synthesis and Functional Group Interconversions

The primary precursors for the synthesis of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide are 4-chloro-2-methylaniline and 4-methoxybenzoic acid.

Synthesis of 4-chloro-2-methylaniline:

One common method for the synthesis of 4-chloro-2-methylaniline involves the direct chlorination of 2-methylaniline (o-toluidine). This reaction can be carried out using various chlorinating agents. For instance, the reaction of 2-methylaniline with copper(II) chloride (CuCl2) in the presence of a catalyst can yield the desired product. The separation of isomers is a critical step in obtaining pure 4-chloro-2-methylaniline.

Synthesis of 4-methoxybenzoic acid:

4-methoxybenzoic acid, also known as p-anisic acid, can be synthesized through the oxidation of 4-methoxytoluene (p-cresyl methyl ether). This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid. Another route involves the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Optimization of Reaction Conditions and Yields in the Synthesis of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

Detailed studies specifically optimizing the synthesis of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide are not extensively available in the public domain. However, general principles of amide bond formation can be applied to maximize the yield and purity of the product. Key parameters for optimization include:

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are commonly used for amidation reactions.

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Reactions are often carried out at room temperature, but in some cases, cooling or heating may be necessary.

Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, coupling agent, and any additives need to be carefully controlled to ensure complete conversion and minimize side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Work-up and Purification: Proper work-up procedures to remove unreacted starting materials, coupling agents, and byproducts are critical for obtaining a pure product. Purification is typically achieved through recrystallization or column chromatography.

The following table outlines potential reaction conditions based on general knowledge of similar benzamide (B126) syntheses.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Coupling Reagent | DCC/HOBt | HATU/DIPEA | Thionyl Chloride |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Toluene |

| Temperature | 0 °C to Room Temp | Room Temperature | Reflux |

| Base | N/A | Diisopropylethylamine (DIPEA) | Pyridine |

| Purification | Recrystallization | Column Chromatography | Recrystallization |

Strategies for Chemical Derivatization and Analog Development based on N-(4-chloro-2-methylphenyl)-4-methoxybenzamide

The development of analogs of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide can be achieved by modifying the core structure. This allows for the exploration of structure-activity relationships in various chemical and biological contexts.

Substituent Variation on the N-Phenyl and Benzoyl Rings

Systematic variation of the substituents on both the N-phenyl and benzoyl rings can provide a library of analogs.

N-Phenyl Ring Modifications:

The chloro and methyl groups on the N-phenyl ring can be replaced with other substituents. For example, the chloro group could be replaced by other halogens (fluoro, bromo, iodo) or electron-donating groups (e.g., methoxy (B1213986), ethoxy) or electron-withdrawing groups (e.g., nitro, cyano). Similarly, the methyl group could be varied in size (ethyl, propyl) or replaced with other functional groups. These modifications would allow for the investigation of the electronic and steric effects on the properties of the molecule.

Benzoyl Ring Modifications:

The methoxy group on the benzoyl ring is a key point for modification. It can be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing substituents. The position of the substituent on the benzoyl ring can also be varied (ortho, meta, para) to explore the impact of positional isomerism.

The following table provides examples of potential analogs through substituent variation.

| Analog Structure | R1 | R2 | R3 |

| Analog 1 | Cl | CH3 | OCH2CH3 |

| Analog 2 | Br | CH3 | OCH3 |

| Analog 3 | Cl | H | OCH3 |

| Analog 4 | Cl | CH3 | OH |

| Analog 5 | F | CH3 | OCH3 |

Isosteric Replacements within the Molecular Framework

Amide Bond Isosteres: The central amide bond (-CONH-) could be replaced with other groups that mimic its geometry and electronic properties. Examples include a thioamide (-CSNH-), an ester (-COO-), or a sulfonamide (-SO2NH-). nih.gov

Ring Isosteres: The phenyl rings could be replaced with other aromatic or heteroaromatic rings. For example, the N-phenyl ring could be replaced by a pyridyl or pyrimidinyl ring, and the benzoyl ring could be replaced by a thiophene (B33073) or furan (B31954) ring.

Functional Group Isosteres: The chloro and methoxy groups can be replaced by their classical bioisosteres. For example, the chloro group could be replaced by a trifluoromethyl group (CF3), and the methoxy group could be replaced by an ethyl group or a hydroxyl group.

These modifications would lead to the generation of a diverse set of analogs with potentially altered chemical and physical properties.

Introduction of Novel Heterocyclic Moieties

The molecular architecture of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, featuring a reactive amide linkage and substituted aromatic rings, presents a versatile scaffold for the synthesis of various heterocyclic compounds. While specific literature detailing the cyclization reactions of this exact molecule is not abundant, established synthetic routes for analogous N-arylbenzamides can be extrapolated to predict its reactivity. These transformations are crucial in medicinal chemistry for the development of new therapeutic agents.

Potential Heterocyclic Transformations:

Quinazolinones: The synthesis of quinazolinones from N-arylbenzamides is a well-documented transformation. One common approach involves the reaction of an ortho-amino-substituted benzamide with an aldehyde or a carboxylic acid derivative. In the context of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, functionalization of the 2-methylphenyl ring to introduce a reactive group at the ortho position to the amide nitrogen could facilitate an intramolecular cyclization, leading to the formation of a quinazolinone ring system. For instance, a plausible synthetic route could involve the introduction of an amino group on the 2-methylphenyl ring, followed by a condensation reaction.

Oxazolines and Thiazolines: These five-membered heterocyclic compounds can be synthesized from amides through various cyclization strategies. For instance, the reaction of an N-allylbenzamide derivative under oxidative conditions can lead to the formation of oxazolines. To apply this to N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, a synthetic modification to introduce an allylic or a similar reactive group would be necessary. Similarly, thiazolines can be prepared from thioamides, which can be synthesized from the corresponding benzamides using reagents like Lawesson's reagent. The subsequent reaction of the N-(4-chloro-2-methylphenyl)-4-methoxythiobenzamide with a suitable reagent, such as an alpha-haloketone, would be expected to yield a thiazoline (B8809763) derivative.

Benzoxazepines: The synthesis of seven-membered heterocyclic systems like benzoxazepines can be envisioned from precursors such as N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide derivatives. This suggests that a modification of the 4-methoxybenzoyl moiety to a 2-hydroxybenzoyl moiety could render the molecule susceptible to cyclization reactions to form benzoxazepines.

The following table summarizes potential heterocyclic syntheses originating from functionalized derivatives of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, based on established methodologies for related compounds.

| Heterocyclic System | Potential Precursor Derivative | General Reaction Type |

| Quinazolinone | Ortho-amino functionalized N-(4-chloro-2-methylphenyl)-4-methoxybenzamide | Intramolecular cyclocondensation |

| Oxazoline | N-allyl-N-(4-chloro-2-methylphenyl)-4-methoxybenzamide | Oxidative cyclization |

| Thiazoline | N-(4-chloro-2-methylphenyl)-4-methoxythiobenzamide | Condensation with α-haloketones |

| Benzoxazepine | N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide derivative | Intramolecular cyclization |

These proposed transformations highlight the potential of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide as a versatile building block in heterocyclic synthesis, warranting further investigation into its chemical reactivity.

Chromatographic and Spectroscopic Techniques for Purity Assessment and Structural Elucidation in Synthetic Research

The characterization and confirmation of purity of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide and its synthetic derivatives are accomplished through a combination of chromatographic and spectroscopic methods.

Chromatographic Techniques:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for assessing the purity of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide. A typical method would involve a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any starting materials, by-products, or degradation products. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons on both the 4-chloro-2-methylphenyl and the 4-methoxybenzoyl rings, the methyl protons, the methoxy protons, and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons would provide definitive information about the substitution pattern on the rings.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the two aromatic rings, the methyl carbon, and the methoxy carbon.

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for the key functional groups in N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, based on typical values for similar structures.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.2 | 110 - 160 |

| Amide N-H | 7.5 - 9.5 (broad) | N/A |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | 15 - 20 |

| Carbonyl Carbon (C=O) | N/A | 165 - 175 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, the molecular ion peak (M+) would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with the M+2 peak being approximately one-third the intensity of the M+ peak). Fragmentation would likely occur at the amide bond, leading to characteristic fragment ions corresponding to the 4-chloro-2-methylphenyl and 4-methoxybenzoyl moieties.

The combination of these chromatographic and spectroscopic techniques provides a robust framework for the unambiguous identification, structural confirmation, and purity assessment of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide and its derivatives in synthetic research.

Molecular and Cellular Mechanistic Investigations of N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide and Its Analogs

Elucidation of Molecular Targets and Binding Interactions

The interaction of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs with various proteins, including enzymes and receptors, has been explored to identify their molecular targets and binding affinities.

Benzamide (B126) derivatives have been evaluated against a range of enzymes, demonstrating varied inhibitory activities.

Histone Deacetylase (HDAC): Certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases. For instance, the analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) showed class I selectivity, with significant inhibitory concentrations against HDAC1, HDAC2, and HDAC3. nih.govnih.gov Specifically, it demonstrated IC50 values of 95.2 nM against HDAC1, 260.7 nM against HDAC2, and 255.7 nM against HDAC3. nih.govnih.gov Other N-(2-aminophenyl)-benzamide derivatives have also been noted as potent and selective inhibitors of HDAC3. explorationpub.com

Poly(ADP-ribose) Polymerase (PARP): The benzamide structural motif is found in compounds investigated for PARP inhibition. While direct data on N-(4-chloro-2-methylphenyl)-4-methoxybenzamide is limited, related structures have shown activity. For example, the cleavage of PARP is a recognized marker of apoptosis induced by some substituted 2-hydroxy-N-(arylalkyl)benzamides. nih.gov More distantly related compounds, such as FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], have been identified as potent PARP inhibitors with IC50 values of 33 nM for PARP-1 and 7 nM for PARP-2. nih.gov The inhibition of PARP is a critical mechanism in cancer therapy, particularly in tumors with defects in DNA repair pathways. nih.gov

SPAK Kinase: Analogs such as N-(4-phenoxyphenyl)benzamide derivatives have been developed as novel and potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.gov The anthelmintic drug Closantel, which shares structural similarities, also effectively inhibits SPAK-regulated pathways. nih.gov SPAK is a component of the WNK kinase signaling cascade that regulates ion cotransporters. nih.gov

Carbonic Anhydrase (CA): Sulfonamides and carboxamides have been widely studied as carbonic anhydrase inhibitors. nih.govnih.gov For example, N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) was found to be a potent inhibitor of human carbonic anhydrase I (hCA I). nih.gov

α-Amylase and α-Glucosidase: Derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to diabetes management. nih.gov Compound 5o from this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showed significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. nih.gov

Acetylcholinesterase (AChE): Certain sulfonamide derivatives containing alkyl groups on the nitrogen atom have demonstrated inhibitory activity against acetylcholinesterase. juniperpublishers.com

| Enzyme | Analog Compound | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| HDAC1 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | IC50: 95.2 nM | nih.govnih.gov |

| HDAC2 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | IC50: 260.7 nM | nih.govnih.gov |

| HDAC3 | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | IC50: 255.7 nM | nih.govnih.gov |

| PARP-1 | FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide] | IC50: 33 nM | nih.gov |

| PARP-2 | FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide] | IC50: 7 nM | nih.gov |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Highly active (fourfold more than acarbose) | nih.gov |

| α-Amylase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Highly active (sixfold more than acarbose) | nih.gov |

The benzamide scaffold is a key feature in ligands designed for various G-protein coupled receptors.

Dopamine (B1211576) Receptors: Analogs of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide have shown high affinity for dopamine receptors. The compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged as a highly potent and selective ligand for the dopamine D4 receptor, with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.gov Other related carboxamide derivatives have been developed as high-affinity antagonists for the D3 receptor. nih.gov

5-HT4 Receptor: Compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for the serotonin (B10506) 5-HT4 receptor. nih.gov Several of these ester-based analogs exhibited nanomolar affinity, with Ki values as low as 0.26 nM. nih.gov These receptors are a key target for developing prokinetic agents to treat gastrointestinal motility disorders. nih.gov

| Receptor | Analog Compound | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| Dopamine D4 | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | IC50: 0.057 nM | nih.gov |

| 5-HT4 | 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) | Ki: 0.26 ± 0.06 nM | nih.gov |

| 5-HT4 | ML 10302 (7a) | Ki: 1.07 ± 0.5 nM | nih.gov |

Beyond the aforementioned enzymes and receptors, research into related compounds has identified other protein targets. Certain 4-methylbenzamide (B193301) derivatives have demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). nih.gov Specifically, compounds 7, 9, and 10 in the study showed 36–45% inhibition of both PDGFRα and PDGFRβ at a concentration of 1 μM. nih.gov

Cellular Pathway Modulation

Investigations at the cellular level have revealed that benzamide analogs can influence fundamental processes such as cell cycle progression and apoptosis.

Several studies have shown that benzamide derivatives can suppress cancer cell proliferation by inducing cell cycle arrest and apoptosis.

The HDAC inhibitor analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to induce G2/M phase arrest and promote apoptosis in HepG2 liver cancer cells. nih.govnih.gov

Similarly, certain 4-methylbenzamide derivatives were shown to dose-dependently induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS renal carcinoma cells. nih.gov

Other substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to reduce proliferation and induce apoptosis in melanoma cell lines, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage. nih.gov The synthetic retinoid Fenretinide, or N-(4-hydroxyphenyl)retinamide, also inhibits the growth of glioma cells by inducing apoptosis. nih.gov

Analogs of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide have been shown to modulate specific intracellular signaling pathways.

Inhibitors of SPAK kinase, which include N-(4-phenoxyphenyl)benzamide derivatives, act by blocking the WNK-SPAK-NCC/NKCC1 signaling cascade. nih.govnih.gov This pathway is crucial for regulating ion transport and is implicated in salt-sensitive hypertension. nih.gov

The inhibition of class I HDACs by benzamide derivatives can also impact signaling pathways. For example, some HDAC3-selective inhibitors have been shown to attenuate the transcriptional activity of NF-κB p65, a key regulator of inflammatory responses. explorationpub.com

Effects on Gene Expression and Protein Synthesis (e.g., Targeted Protein Degradation via Cereblon recruitment)

While direct studies on N-(4-chloro-2-methylphenyl)-4-methoxybenzamide concerning targeted protein degradation via Cereblon recruitment are not extensively documented in publicly available research, investigations into the broader class of N-phenylbenzamide derivatives reveal mechanisms that impact protein levels through the modulation of gene expression. Specifically, certain analogs have been shown to increase the intracellular levels of the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G or A3G). This enzyme is a cytidine (B196190) deaminase that plays a crucial role in innate antiviral immunity by inducing hypermutation in viral DNA. The upregulation of A3G protein levels by N-phenylbenzamide derivatives suggests a mechanism of action that involves the host's gene expression and protein synthesis machinery to exert a therapeutic effect, such as inhibiting viral replication. This effect on A3G levels has been identified as a potential mechanism for the anti-HBV activity observed in some derivatives.

Pre-clinical In Vitro Biological Activity Studies (excluding human clinical data)

Antiproliferative Activity in Cancer Cell Lines (e.g., MIA PaCa-2, A2780, HCT-116)

Analogs of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide have demonstrated significant antiproliferative activity across various human cancer cell lines. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which share a core chloro-methoxy-benzamide structure, were evaluated for their effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cells. researchgate.net

Several compounds in this series exhibited potent growth inhibition. One of the most active compounds, referred to as 4j , was further tested against a broader panel of cancer cell lines and showed the highest sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net Cellular mechanism studies in MIA PaCa-2 cells indicated that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. researchgate.net Other related benzamide derivatives have also shown cytotoxicity against HCT-116 cells. mdpi.com

Table 1: Antiproliferative Activity of a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Analog (Compound 4j)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MIA PaCa-2 | Pancreatic Carcinoma | Data indicates high sensitivity |

| A2780 | Ovarian Cancer | Potent Activity Reported |

| HCT-116 | Colon Cancer | Potent Activity Reported |

Antiviral Activity (e.g., Enterovirus 71, Hepatitis B Virus)

The N-phenylbenzamide scaffold is a foundation for compounds with notable antiviral properties. Research has identified derivatives with efficacy against Enterovirus 71 (EV71), a primary cause of hand-foot-and-mouth disease.

Furthermore, a specific analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has been synthesized and evaluated for its activity against the Hepatitis B Virus (HBV). Studies show that IMB-0523 exhibits potent anti-HBV activity against both wild-type and drug-resistant HBV strains. Its mechanism of action is suggested to be linked to the elevation of intracellular levels of the A3G protein.

Table 2: Antiviral Activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

| Virus Strain | Compound | IC₅₀ (µM) | Reference Compound (Lamivudine) IC₅₀ (µM) |

|---|---|---|---|

| Wild-Type HBV | IMB-0523 | 1.99 | 7.37 |

| Drug-Resistant HBV | IMB-0523 | 3.30 | >440 |

Antimicrobial Efficacy

Derivatives containing the benzamide structure have been investigated for their antimicrobial properties. Studies on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which include chloro-substituted analogs, have demonstrated bactericidal activity against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, the compound 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide was identified as a particularly potent bactericidal agent, showing a rapid, concentration-dependent effect. nih.gov Other N-benzamide derivatives have also shown excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com

Table 3: Antimicrobial Activity of Benzamide Analogs

| Compound | Bacterial Strain | Activity Measurement | Value (µg/mL) |

|---|---|---|---|

| Compound 5a (a benzamide derivative) | B. subtilis | MIC | 6.25 |

| E. coli | MIC | 3.12 | |

| Compound 1f (a 5-chloro-2-hydroxybenzamide derivative) | MRSA 63718 | Bactericidal Activity | Effective at 2x MIC |

Antidiabetic Activity (e.g., enzyme inhibition)

A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.gov Benzamide derivatives have been explored for this purpose. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory activity against both α-glucosidase and α-amylase. nih.gov The inhibitory potential was influenced by the nature of the substituents on the phenyl ring. The most active compound in the series, 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) , was found to be a more potent inhibitor of both enzymes compared to the standard drug acarbose. nih.gov

Table 4: Enzyme Inhibitory Activity of Benzamide Analog 5o

| Enzyme | Compound 5o IC₅₀ (µM) | Acarbose (Standard) IC₅₀ (µM) |

|---|---|---|

| α-glucosidase | 1.08 ± 0.04 | 38.25 ± 0.12 |

| α-amylase | 1.56 ± 0.05 | 41.29 ± 0.15 |

Anti-Alzheimer's Potential (e.g., enzyme inhibition)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov The N-phenylbenzamide scaffold has been utilized to develop potent inhibitors of these enzymes. Halogenated 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of AChE and BuChE. mdpi.comnih.gov Further modification, such as the creation of phosphorus-based esters, significantly improved activity against BuChE. mdpi.comnih.gov

Separately, a series of compounds based on a novel N-benzyl benzamide scaffold were developed as highly selective and potent BuChE inhibitors, with some compounds showing inhibitory activity in the sub-nanomolar range. nih.gov This is particularly relevant as BuChE levels increase in the brain as Alzheimer's disease progresses. researchgate.net

Table 5: Cholinesterase Inhibitory Activity of Benzamide Analogs

| Compound Class | Target Enzyme | IC₅₀ Range |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 to 85.8 µM |

| BuChE | 53.5 to 228.4 µM | |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) (Ester analog) | BuChE | 2.4 µM |

| N-benzyl benzamide derivatives | BuChE | Picomolar to Nanomolar |

Anticonvulsant Activity in Preclinical Models

The anticonvulsant potential of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide and its structural analogs has been investigated in various preclinical models designed to identify agents effective against generalized and partial seizures. Standard screening protocols, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scMet) test in mice, are commonly employed to determine a compound's efficacy and neurotoxicity. nih.gov The MES test is a well-established model for screening compounds that may be effective against generalized tonic-clonic seizures. semanticscholar.orgmdpi.com

Research into a series of 4-methoxybenzanilide derivatives has shed light on the structure-activity relationships governing anticonvulsant effects. nih.gov For instance, studies on analogs have demonstrated notable activity in the MES test, which is considered a reliable predictor of therapeutic efficacy for human tonic-clonic seizures. semanticscholar.org In one study, the analog 4-methoxy-2,6-dimethylbenzanilide showed a median effective dose (ED50) of 18.58 mg/kg in the MES test when administered intraperitoneally to mice. nih.gov The same study determined its median toxic dose (TD50) using the rotorod assay for neurologic deficit, which was 133.72 mg/kg, yielding a protective index (PI = TD50/ED50) of 7.2. nih.gov When administered orally, the anti-MES ED50 was 27.40 mg/kg and the TD50 was 342.58 mg/kg, resulting in a higher protective index of 12.5. nih.gov

Further studies on other related benzamides, such as 4-nitro-N-phenylbenzamides, have also shown significant anticonvulsant properties. nih.gov For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide was found to be effective in the MES test with an ED50 value of 31.8 μmol/kg. nih.gov Another analog, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, was also active against MES-induced seizures and additionally showed activity against seizures induced by subcutaneous pentylenetetrazole. nih.gov An analog of the anticonvulsant drug ameltolide, 4-amino-(2-methyl-4-aminophenyl)benzamide, was also found to be active in the MES test after intraperitoneal administration to mice. nih.gov

Table 1: Anticonvulsant Activity of Selected Benzamide Analogs in Preclinical Mouse Models

| Compound | Test | Administration | ED50 (Median Effective Dose) | TD50 (Median Toxic Dose) | Protective Index (PI) |

|---|---|---|---|---|---|

| 4-methoxy-2,6-dimethylbenzanilide nih.gov | MES | Intraperitoneal | 18.58 mg/kg | 133.72 mg/kg | 7.2 |

| 4-methoxy-2,6-dimethylbenzanilide nih.gov | MES | Oral | 27.40 mg/kg | 342.58 mg/kg | 12.5 |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide nih.gov | MES | Intraperitoneal | 31.8 μmol/kg | 166.9 μmol/kg | 5.2 |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide nih.gov | MES | Intraperitoneal | 90.3 μmol/kg | 1,068 μmol/kg | 11.8 |

MES: Maximal Electroshock Seizure Test. The Protective Index (PI) is calculated as TD50/ED50.

Gastroprokinetic Activity in Preclinical Models

Benzamide derivatives have been a significant area of research for the development of gastroprokinetic agents, which enhance gastrointestinal motility. consensus.app The preclinical evaluation of these compounds typically involves assessing their effects on gastric emptying in animal models, such as rats and mice. nih.govnih.gov These studies are crucial for identifying potent and selective agents that can be further developed for treating conditions like gastroparesis and functional dyspepsia. consensus.app

A series of novel N-[(2-morpholinyl)alkyl]benzamides were synthesized and evaluated for their ability to accelerate the gastric emptying of a phenol (B47542) red semisolid meal in rats and mice. nih.govconsensus.app The design of these analogs was partly inspired by the structure of cisapride (B12094), a known prokinetic agent. nih.gov Modifications to the substituents on the benzoyl group were found to significantly influence the prokinetic activity. nih.gov

Specifically, compounds that combined a morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group demonstrated promising activity. nih.gov One such analog, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, showed potent and selective gastric prokinetic effects. nih.gov Further structure-activity relationship studies revealed that introducing substituents like chloro, fluoro, and trifluoromethyl groups to the benzyl (B1604629) group could enhance activity. nih.gov Among these, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (also known as AS-4370) was identified as a particularly potent agent, with gastrokinetic activity that compared favorably to cisapride and was superior to metoclopramide (B1676508) in rat models. nih.gov This compound was effective in promoting the emptying of both semisolid and solid resin pellet meals. nih.gov Notably, unlike metoclopramide, this class of compounds generally showed weak or no dopamine D2 receptor antagonistic activity, which is a desirable trait for minimizing certain side effects. nih.govnih.govnih.gov

Table 2: Gastroprokinetic Activity of Selected Benzamide Analogs in Preclinical Rat Models

| Compound | Preclinical Model | Key Finding |

|---|---|---|

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide nih.gov | Gastric emptying of phenol red meal | Showed potent and selective gastric prokinetic activity. |

| 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) nih.gov | Gastric emptying of phenol red meal and solid pellets | Exhibited the most potent gastric emptying activity, superior to cisapride and metoclopramide. |

Dose-Response Profiling and IC50/GI50 Determination in Cellular Assays

Dose-response profiling is a fundamental step in pharmacological research to quantify the biological effect of a compound over a range of concentrations. This analysis allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition concentration (GI50). nih.gov These metrics are essential for comparing the potency of different substances in cellular assays. nih.gov

The IC50 value represents the concentration of a compound required to inhibit a specific biological process by 50%. nih.gov In contrast, the GI50 is defined as the concentration that causes a 50% reduction in total cell growth compared to an untreated control. nih.govbiorxiv.org A critical distinction is that the calculation for GI50 takes into account the number of cells at the beginning of the assay, whereas the standard IC50 calculation does not. nih.govbiorxiv.org This makes the GI50 metric particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

The determination of these values involves treating cultured cells with the compound at various concentrations and subsequently measuring cell viability or proliferation. synentec.com Several in vitro assays are available for this purpose:

Metabolic Assays: Assays like the alamarBlue (resazurin) or MTT test measure the metabolic activity of cells, which serves as an indicator of cell viability. Living cells reduce the dye to a fluorescent or colored product, and the signal intensity is proportional to the number of viable cells. synentec.com

Cell Confluence: For adherent cell lines, automated imaging systems can be used to measure the percentage of the culture surface covered by cells (confluence). This provides a non-invasive way to assess cell growth over time. synentec.com

Nucleic Acid Staining: Dyes such as Hoechst 33342 bind to DNA and can be used to count the total number of cell nuclei, providing a direct measure of cell number. synentec.com

By plotting the measured response (e.g., percent viability) against the compound concentration, a dose-response curve is generated. These curves are typically sigmoidal, and mathematical models, such as a four-parameter logistic regression, are used to fit the data and calculate the IC50 or GI50 value. biorxiv.org

Table 3: Key Parameters in Dose-Response Profiling

| Parameter | Definition | Key Feature |

|---|---|---|

| IC50 | The concentration of a drug at which a biological process is inhibited by 50%. nih.gov | A common measure of a substance's potency. |

| GI50 | The concentration of a drug that reduces total cell growth by 50%. nih.govbiorxiv.org | Accounts for the initial cell population, helping to differentiate cytostatic from cytotoxic effects. biorxiv.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| N-(4-chloro-2-methylphenyl)-4-methoxybenzamide |

| 4-methoxy-2,6-dimethylbenzanilide |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide |

| Ameltolide |

| 4-amino-(2-methyl-4-aminophenyl)benzamide |

| Cisapride |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide |

| Metoclopramide |

| 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide |

| 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide Analogs

Correlation of Structural Modifications with Observed Biological Activity

The biological activity of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs is intricately linked to the nature and position of substituents on the phenyl rings. Modifications to the halogen, methyl, and methoxy (B1213986) groups can profoundly influence the pharmacological response, including selectivity and potency.

Impact of Halogen Substitution on Activity and Selectivity

Halogen substituents, particularly chlorine, play a pivotal role in modulating the biological activity of benzamide (B126) derivatives. The presence of a chlorine atom on the N-phenyl ring, as seen in the parent compound, can significantly impact properties such as lipophilicity and electronic distribution, which in turn affect target binding and cell permeability.

In a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, the position of the chloro substituent was found to be a critical determinant of biological activity. Generally, these compounds exhibited a wide range of antimycobacterial, antibacterial, and antifungal activities. Similarly, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of chloro groups was integral to their antidiabetic potential.

The following table illustrates the effect of halogen substitution on the antimicrobial activity of some benzamide derivatives.

| Compound ID | Structure | Antimicrobial Activity (MIC µg/mL) |

| 1a | N-(4-chlorophenyl)-benzamide | 12.5 (S. aureus) |

| 1b | N-(4-bromophenyl)-benzamide | 6.25 (S. aureus) |

| 1c | N-(4-fluorophenyl)-benzamide | 25 (S. aureus) |

Data extrapolated from studies on similar benzamide scaffolds.

Role of Methyl and Methoxy Group Positioning on Pharmacological Response

The positioning of methyl and methoxy groups on the phenyl rings is another crucial factor influencing the pharmacological profile of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs. These groups can affect the molecule's conformation, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.

The methyl group at the ortho position of the N-phenyl ring can induce a conformational twist, which may be favorable for binding to a specific target. In a study of antidiabetic benzamide derivatives, a compound bearing a 2-CH3-5-NO2 substituent on the phenyl ring was found to be the most active, suggesting that the positioning of the methyl group is critical for activity.

The methoxy group on the benzoyl ring is also a key contributor to biological activity. In a series of 2-methoxybenzamide (B150088) derivatives investigated as hedgehog signaling pathway inhibitors, the methoxy group was a central part of the pharmacophore. The specific placement of methoxy groups can also influence anticancer activity, as observed in a study of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, where variations in substitution patterns led to differential antiproliferative effects. researchgate.net

The table below shows the impact of methyl and methoxy group positioning on the anti-HBV activity of a related benzamide derivative.

| Compound | Substituent Positions | IC50 (µM) for wild-type HBV |

| IMB-0523 | 4-methoxy, 3-(methylamino) on benzoyl ring; 4-chloro on N-phenyl ring | 1.99 |

Data from a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide. nih.gov

Influence of Conformational Preferences and Dihedral Angles on Biological Interactions

The three-dimensional structure of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs, dictated by their conformational preferences and the dihedral angles between the aromatic rings, is a critical factor in their biological interactions. The amide linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations, some of which may be more favorable for binding to a biological target.

In the crystal structure of a related compound, 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide, the dihedral angle between the two aromatic rings is 14.87°. nih.gov This relatively small angle suggests a somewhat planar conformation, which could be important for its biological activity. The central amide moiety is planar, and the dihedral angles between the amide plane and the two aromatic rings are 7.59° and 18.74°, respectively. nih.gov These conformational parameters can influence how the molecule fits into a receptor's binding pocket and forms key interactions.

Analysis of Lipophilicity and Polarity in Relation to Biological Activity

The lipophilicity and polarity of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs are key physicochemical properties that govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity. A balance between lipophilicity and hydrophilicity is often required for optimal pharmacological effect.

In a study of chloro-2-hydroxy-N-(arylalkyl)benzamides, lipophilicity was determined using RP-HPLC. mdpi.com The study found a correlation between the lipophilicity of the compounds and their biological activities, including antimycobacterial and antifungal effects. mdpi.com Generally, an increase in lipophilicity can enhance membrane permeability and cellular uptake, but excessive lipophilicity can lead to poor solubility and non-specific binding.

Understanding Chemical Stability and Degradation Pathways (e.g., Hydrolytic Degradation)

The chemical stability of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide and its analogs is a crucial consideration for their development as therapeutic agents. The amide bond is susceptible to hydrolysis, which can lead to the degradation of the compound and loss of biological activity.

Design Principles for Optimizing Target Affinity and Specificity

The rational design of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs with improved target affinity and specificity relies on a thorough understanding of their structure-activity and structure-property relationships. Key design principles include:

Fine-tuning of Substituents: Systematic modification of the chloro, methyl, and methoxy groups can be employed to optimize interactions with the target protein. For instance, exploring different halogen substitutions (F, Br, I) or altering the position and number of methyl and methoxy groups can lead to enhanced potency and selectivity.

Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, thereby increasing its affinity for the target. This can be achieved through the introduction of cyclic structures or bulky groups that limit rotation around the amide bond.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of the analogs and guide the design of new compounds with improved interactions with the active site. In a study of antidiabetic benzamide derivatives, molecular docking was used to understand the interactions with the target enzymes.

By applying these design principles, it is possible to systematically optimize the structure of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide to develop new analogs with superior therapeutic potential.

Computational and Theoretical Chemistry Applications in N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity. For benzamide (B126) derivatives, which are known to exhibit a wide range of biological activities, docking studies can elucidate how they interact with the active sites of specific enzymes or receptors.

While specific docking studies on N-(4-chloro-2-methylphenyl)-4-methoxybenzamide are not detailed in available literature, research on analogous benzamide compounds demonstrates the utility of this approach. For instance, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents used molecular docking to explore their binding interactions with target enzymes like α-glucosidase and α-amylase. researchgate.net These simulations revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with active site residues, which are critical for their inhibitory activity. researchgate.net The binding energy values calculated from docking can help rank potential inhibitors and rationalize their structure-activity relationships. researchgate.net Aromatic amides, as a class, are recognized for their ability to form frameworks suitable for molecular recognition, a property that is effectively modeled through docking simulations. researchgate.net

Table 1: Illustrative Data from a Typical Molecular Docking Study This table represents the type of data generated in molecular docking studies, based on research into related benzamide compounds.

| Parameter | Description | Example Finding for a Benzamide Analog |

|---|---|---|

| Binding Energy (kcal/mol) | Indicates the strength of the ligand-protein interaction; more negative values suggest stronger binding. | -9.7 to -7.5 |

| Interacting Residues | Specific amino acids in the protein's active site that interact with the ligand. | Asp215, Glu277, Arg442 |

| Hydrogen Bonds | Key non-covalent interactions that provide specificity and stability to the complex. | Amide N-H with Asp215; Carbonyl C=O with Arg442 |

| Hydrophobic Interactions | Interactions involving non-polar parts of the ligand and protein, such as aromatic rings. | Chlorophenyl ring with Phe178, Trp329 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods can determine optimized molecular geometry, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For related compounds such as 4-chloro-N,N-diphenylbenzamide, DFT calculations have been performed to ascertain various structural and geometrical parameters. Such studies often involve optimizing the molecular structure and calculating properties like bond lengths, bond angles, and dihedral angles. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.net This information is invaluable for understanding how a molecule like N-(4-chloro-2-methylphenyl)-4-methoxybenzamide might interact with biological macromolecules and participate in chemical reactions.

Table 2: Key Parameters from Quantum Chemical Calculations This table illustrates typical parameters derived from DFT calculations for organic molecules.

| Parameter | Significance |

|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate an electron. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility and binding properties. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions prone to intermolecular interactions. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are applied to ligand-protein complexes obtained from docking to assess their stability and to observe the conformational dynamics that are not apparent in static models.

For a compound like N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, an MD simulation would typically follow a molecular docking study. The simulation would place the ligand-protein complex in a simulated physiological environment (e.g., a water box with ions) and calculate the atomic trajectories over a period of nanoseconds. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. researchgate.net Research on other complex carboxamides has utilized MD simulations to validate docking results and confirm the stability of the ligand within the binding site of its target protein. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

A QSAR study for a series of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide analogs would involve several steps. First, a set of related molecules with experimentally determined biological activities would be compiled. Next, various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each molecule. Finally, a statistical model would be built to find the best correlation between the descriptors and the observed activity. While specific QSAR studies on N-(4-chloro-2-methylphenyl)-4-methoxybenzamide were not identified, the general methodology is widely applied in drug design. For example, in silico studies of other benzamide derivatives have used molecular properties like LogP and molar refractivity (MR) alongside docking scores to predict their pharmacological activity. jonuns.com

In Silico Prediction of Pharmacological Profiles (e.g., ADMET prediction analysis focusing on methodologies)

Before a compound can become a viable drug candidate, it must possess a suitable pharmacological profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the discovery process using in silico methods can save significant time and resources by flagging compounds with poor pharmacokinetic or toxicological profiles.

Various computational models and software platforms are available to predict ADMET properties based on a molecule's structure. These methodologies often rely on large datasets of experimentally determined properties to build predictive models. For instance, the pKCSM program is a tool used to predict pharmacokinetic properties from a compound's chemical structure. jonuns.com Studies on various benzamide and sulfonamide derivatives have successfully used such tools to predict properties like blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, hepatotoxicity, and mutagenicity. jonuns.comnih.gov These predictions help researchers to prioritize compounds for further synthesis and experimental testing. nih.gov

Table 3: Common In Silico ADMET Predictions and Their Methodological Basis This interactive table outlines key ADMET parameters and the computational approaches used for their prediction.

| ADMET Parameter | Methodology/Model Basis | Desired Outcome for a Drug Candidate |

|---|---|---|

| Absorption (e.g., Caco-2 permeability) | Models based on physicochemical properties (LogP, polar surface area) and structural fingerprints. | High permeability |

| Distribution (e.g., Blood-Brain Barrier Penetration) | QSAR models trained on experimental data of compounds known to cross or not cross the BBB. | Variable (depends on the therapeutic target) |

| Metabolism (e.g., CYP450 Inhibition) | Machine learning models or pharmacophore models based on known substrates/inhibitors of specific CYP isoforms (e.g., CYP2D6, CYP3A4). | Non-inhibitor (to avoid drug-drug interactions) |

| Excretion (e.g., Total Clearance) | Regression models correlating clearance rates with molecular weight, LogP, and other descriptors. | Optimal clearance rate (not too fast, not too slow) |

| Toxicity (e.g., AMES Mutagenicity) | Models based on structural alerts (fragments known to be associated with toxicity) and statistical analysis of large toxicology datasets. | Non-mutagenic, non-carcinogenic, low risk |

Advanced Analytical and Spectroscopic Characterization Techniques in N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) ring and the 4-chloro-2-methylphenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm, and the methyl (-CH₃) protons would also yield a singlet, likely around δ 2.3 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would be characteristically downfield (around δ 165-170 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range, with carbons attached to the electronegative oxygen and chlorine atoms showing distinct chemical shifts. The methoxy and methyl carbons would appear upfield.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For N-(4-chloro-2-methylphenyl)-4-methoxybenzamide (C₁₅H₁₄ClNO₂), the molecular weight is 275.73 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Expected Fragmentation Ions:

A fragment corresponding to the 4-methoxybenzoyl cation at m/z 135.

A fragment corresponding to the 4-chloro-2-methylphenylaminyl radical cation or related ions.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for its separation from reaction mixtures or impurities. A reversed-phase HPLC (RP-HPLC) method would typically be developed for N-(4-chloro-2-methylphenyl)-4-methoxybenzamide. This would likely involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (like formic acid or trifluoroacetic acid) to ensure good peak shape. The compound's purity would be determined by integrating the peak area at a specific UV detection wavelength.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. If suitable crystals of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide could be grown, this technique would confirm its molecular structure and reveal how the molecules pack in the crystal lattice. Analysis of related structures, such as N-(4-Chlorophenyl)-4-methoxybenzamide, shows that intermolecular N—H⋯O hydrogen bonds are common, often linking molecules into chains or sheets. The dihedral angle between the two aromatic rings would also be a key structural parameter determined by this method.

Other Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (amide I) | 1630-1680 |

| N-H Bend (amide II) | 1510-1570 |

| C-O Stretch (ether) | 1200-1300 |

| C-Cl Stretch | 700-850 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to the π→π* transitions of the aromatic rings and the n→π* transition of the carbonyl group.

Emerging Research Paradigms and Future Directions for N 4 Chloro 2 Methylphenyl 4 Methoxybenzamide

Development of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide as a Chemical Probe or Research Tool

Currently, there is no specific evidence in published literature detailing the development or use of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide as a chemical probe. Chemical probes are essential small molecules used to study biological systems by interacting with a specific protein target. The development of this compound into such a tool would require comprehensive studies to identify and validate a specific biological target, followed by optimization of its selectivity and potency. Benzamide (B126) derivatives, in general, are recognized as valuable building blocks in medicinal chemistry and have been used in studies of enzyme inhibition and cellular response. However, the specific application of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide for these purposes remains an open area for future research.

Integration into Targeted Protein Degradation (TPD) Strategies as a Ligase Recruiter (e.g., PROTAC Design)

The field of Targeted Protein Degradation (TPD) represents a novel therapeutic strategy that utilizes the cell's own protein disposal systems to eliminate disease-causing proteins. nih.govnih.gov Technologies like Proteolysis-Targeting Chimeras (PROTACs) employ heterobifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase, leading to the target's degradation. nih.gov

There is currently no available research indicating that N-(4-chloro-2-methylphenyl)-4-methoxybenzamide has been integrated into TPD strategies or investigated as a potential E3 ligase recruiter. The development of new E3 ligase recruiters is a critical area in TPD, as it expands the toolkit for degrading a wider range of target proteins. youtube.com While certain benzamide-containing structures have been explored as components of these degraders, the potential of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide in this context is purely speculative and awaits scientific exploration. The successful application of this molecule in PROTAC design would depend on its ability to be chemically modified to incorporate a linker and a warhead that binds to a protein of interest, without losing its (yet to be determined) affinity for an E3 ligase.

Novel Synthetic Methodologies for Accessing Structurally Complex Analogs

The synthesis of benzamide derivatives typically involves standard amide bond formation reactions. For instance, a common method is the reaction of a carboxylic acid derivative, such as an acyl chloride, with an appropriate aniline (B41778). researchgate.net Research on structurally similar compounds, like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, utilizes multi-step syntheses involving the reaction of an aniline with a suitable benzoyl derivative. researchgate.net Another example is the synthesis of rafoxanide, a halogenated salicylanilide, which involves the in-situ formation of an acid chloride followed by reaction with an aminoether. nih.gov

However, the scientific literature does not currently describe novel or advanced synthetic methodologies specifically for producing structurally complex analogs of N-(4-chloro-2-methylphenyl)-4-methoxybenzamide. The creation of such analogs would be crucial for structure-activity relationship (SAR) studies to explore and optimize its biological activity. Future research could focus on developing more efficient, high-throughput, or stereoselective synthetic routes to build libraries of related compounds for screening.

Challenges and Opportunities in the Design and Discovery of Next-Generation Benzamide-Based Bioactive Compounds

The discovery and development of new drugs is a complex process fraught with challenges, including high costs, long development timelines, and the need to overcome biological barriers like drug resistance. nih.govnih.govresearchgate.net The application of artificial intelligence and new computational tools presents an opportunity to accelerate this process. frontiersin.org

For benzamide-based compounds, a key opportunity lies in their chemical tractability and the potential to modulate their biological activity through structural modifications. The benzamide scaffold is present in numerous approved drugs, indicating its favorable properties. The challenge, however, is to design next-generation compounds with improved potency, selectivity, and safety profiles. This involves a deep understanding of the target biology and the specific interactions between the compound and its target protein. For a molecule like N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, the primary challenge is the foundational lack of data regarding its bioactivity, which is the first step in any drug discovery pipeline. Significant opportunities exist for researchers to initiate exploratory studies to uncover its biological targets and potential therapeutic applications, thereby paving the way for the design of a new generation of bioactive benzamides.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-chloro-2-methylphenyl)-4-methoxybenzamide, and how can purity be confirmed?

- Methodology : The compound is synthesized via carbodiimide-mediated coupling. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (a structural analog) was prepared using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at -50°C. Post-synthesis, purity is confirmed by melting point analysis, elemental composition, and spectroscopic techniques (IR, H-NMR). IR peaks for amide C=O (~1650 cm) and aromatic C-H (~3100 cm) are critical markers .

Q. Which spectroscopic techniques are essential for characterizing N-(4-chloro-2-methylphenyl)-4-methoxybenzamide?

- Methodology :

- IR Spectroscopy : Identifies functional groups (amide, methoxy, chloro-substituted aromatic rings).

- H-NMR : Assigns protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).

- Elemental Analysis : Validates C, H, N, and Cl percentages to confirm stoichiometry .

Q. How do solvent and pH influence the fluorescence properties of this compound?

- Methodology : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5.0 (acetic acid/sodium acetate buffer), where protonation states stabilize the excited state. Deviations from pH 5.0 reduce intensity by 30–50% due to altered electron transitions .

Advanced Research Questions

Q. How can conflicting data on fluorescence quantum yield between studies be resolved?

- Methodology :

Standardize Conditions : Replicate experiments using identical solvent, pH (5.0), and temperature (25°C).

Instrument Calibration : Use a reference fluorophore (e.g., quinine sulfate) to calibrate spectrofluorometers.

Analyze Matrix Effects : Test for interference from metal ions (e.g., Pb) or impurities via ICP-MS .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on activity using descriptors like logP and Hammett constants .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology :

- Optimize Coupling Reagents : Test alternatives to DCC/HOBt (e.g., EDC/HCl) to reduce byproducts.

- Temperature Control : Maintain -50°C during coupling to suppress side reactions.

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for >95% purity .

Q. What crystallographic methods validate the 3D structure of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.